molecular formula C10H12O3 B3178632 1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone CAS No. 6948-37-4

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone

Cat. No.: B3178632
CAS No.: 6948-37-4
M. Wt: 180.2 g/mol
InChI Key: MFWHQNNQKUUWEX-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone is a substituted acetophenone derivative featuring a hydroxyl group at position 5, a methoxy group at position 4, and a methyl group at position 2 on the aromatic ring. The compound’s activity is influenced by the electronic and steric effects of its substituents, particularly the hydroxyl and methoxy groups, which enhance hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name

1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-10(13-3)9(12)5-8(6)7(2)11/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWHQNNQKUUWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288406
Record name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-37-4
Record name NSC55764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-hydroxy-4-methoxy-2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone moiety can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Substituent Position and Functional Group Effects

The position and number of hydroxyl, methoxy, and methyl groups on the aromatic ring significantly modulate biological activity:

  • Hydroxylation: Increasing hydroxyl groups improves α-glucosidase inhibition. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.28 µM) exhibits stronger inhibition than paeonol (IC₅₀ = 0.92 µM) due to additional hydrogen bonding .
  • Methoxylation: Methoxy groups at C-4 enhance stability and hydrophobic interactions. 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone shows a binding energy of −0.92 kcal/mol compared to −0.87 kcal/mol for its 2,5-dihydroxy analog, indicating minor positional effects .
  • Methyl Substitution: Methyl groups at C-2 (as in the target compound) may improve lipophilicity and membrane penetration, as seen in antifungal analogs like 1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone .

Table 1: Key Structural Analogs and Their Activities

Compound Name Substituents (Positions) Biological Activity (IC₅₀ or Kᵢ) Reference
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 5-OH, 4-OCH₃ α-Glucosidase inhibition (0.28 µM)
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 3-OH, 4-OCH₃ α-Glucosidase inhibition (0.31 µM)
1-(2-Methoxy-4-methylphenyl)ethanone 2-OCH₃, 4-CH₃ Antimicrobial (Gram+ bacteria)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole-nitro derivatives Antimalarial (pIC₅₀ = 8.21)
1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Benzofuran-triazole hybrid Antifungal (moderate activity)

Key Findings :

  • Antioxidant Activity : Compounds with multiple hydroxyl groups (e.g., 2,4-dihydroxy-5-methoxyphenyl derivatives) exhibit radical scavenging activity via DPPH assays .
  • Antimicrobial Activity: Methyl and halogen substituents enhance antibacterial effects. For instance, 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone shows activity against E. coli .
  • Enzyme Inhibition : Hydroxyl groups at meta/para positions optimize α-glucosidase binding, while methoxy groups reduce steric hindrance .
Physicochemical and Spectroscopic Properties
  • Solubility: Hydroxyl groups improve aqueous solubility, whereas methoxy and methyl groups increase logP values (e.g., logP = 1.8 for 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) .
  • Spectroscopic Signatures: ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substituent positions . FT-IR: Stretching vibrations for C=O (1680–1700 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) are characteristic .

Biological Activity

1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone, also known by its CAS number 6948-37-4, is a compound that has garnered interest in the field of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Density : 1.128 g/cm³
  • Boiling Point : 344.8 ºC

The biological activity of this compound is largely attributed to its interactions with various molecular targets in biological systems. Preliminary studies suggest that it may exert anti-inflammatory and antioxidant effects by modulating signaling pathways such as the MAPK and NF-κB pathways.

Table 1: Mechanistic Insights

Pathway Effect Reference
MAPK PathwayInhibition of phosphorylation
NF-κB PathwaySuppression of nuclear translocation

Anti-inflammatory Effects

Research indicates that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide and cytokines in various cell models. For instance, studies have shown significant reductions in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels in LPS-stimulated microglial cells, suggesting its potential as a therapeutic agent for neuroinflammation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it could scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on BV-2 microglial cells subjected to LPS-induced inflammation. The results indicated that treatment with this compound significantly reduced the expression of inflammatory markers and protected against cell death, highlighting its potential for treating neurodegenerative diseases .

Case Study 2: Cancer Research

Another study explored the effects of similar compounds on human fibrosarcoma HT1080 cells, revealing that derivatives like SE1 (related to this compound) inhibited cell migration and gelatin digestion mediated by matrix metalloproteinase (MMP)-9. These findings suggest a possible role in cancer therapy by targeting metastasis-related pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanone
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